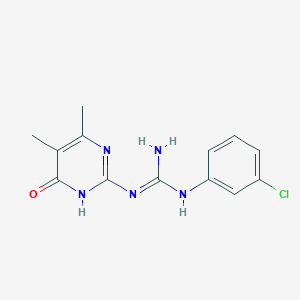
N-(3-chlorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as CGP 12177, is a synthetic compound that belongs to the class of β-adrenergic receptor antagonists. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the physiological effects of β-adrenergic receptors.
Mecanismo De Acción
CGP 12177 acts as a selective antagonist of β-adrenergic receptors. It binds to the β-adrenergic receptors and prevents the binding of endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the activity of the β-adrenergic receptors and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
CGP 12177 has been shown to have various biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output by blocking the β1-adrenergic receptors in the heart. It has also been shown to increase lipolysis and thermogenesis by blocking the β3-adrenergic receptors in adipose tissue. CGP 12177 has also been shown to increase insulin secretion and glucose uptake by blocking the β2-adrenergic receptors in the pancreas and skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CGP 12177 has several advantages for use in lab experiments. It is a highly selective antagonist of β-adrenergic receptors and has minimal off-target effects. It is also relatively easy to synthesize and has a long shelf life. However, CGP 12177 has some limitations for use in lab experiments. It has a relatively low affinity for β-adrenergic receptors compared to other β-adrenergic receptor antagonists. It also has limited solubility in water, which can make it difficult to use in some experimental protocols.
Direcciones Futuras
There are several future directions for research involving CGP 12177. One area of research is the development of more potent and selective β-adrenergic receptor antagonists. Another area of research is the investigation of the role of β-adrenergic receptors in various diseases such as diabetes and cancer. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CGP 12177 to optimize its use in experimental protocols.
Métodos De Síntesis
CGP 12177 can be synthesized through a multi-step process starting from 3-chloroaniline. The first step involves the reaction of 3-chloroaniline with 2,4,5-trimethoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to obtain 3-chloro-N-(2,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with 4-hydroxy-5,6-dimethyl-2-pyrimidinecarboxylic acid to form CGP 12177.
Aplicaciones Científicas De Investigación
CGP 12177 has been extensively used in scientific research to study the physiological effects of β-adrenergic receptors. It has been used to investigate the role of β-adrenergic receptors in various physiological processes such as cardiac function, thermogenesis, and glucose metabolism. CGP 12177 has also been used to study the role of β-adrenergic receptors in various diseases such as hypertension, heart failure, and obesity.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c1-7-8(2)16-13(18-11(7)20)19-12(15)17-10-5-3-4-9(14)6-10/h3-6H,1-2H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNBNZSWRGGIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6021827.png)
![2-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6021832.png)
![ethyl N-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninate](/img/structure/B6021845.png)
![ethyl 4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6021853.png)
![2-(4-amino-3,5-dichlorophenyl)-5-bromo-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B6021861.png)
![N-(2,3-dihydro-1H-inden-2-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6021863.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021864.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6021869.png)
![N-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6021878.png)
![2-methyl-9-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6021890.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6021892.png)
![ethyl 3-amino-6-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6021893.png)

![2-(methylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6021896.png)